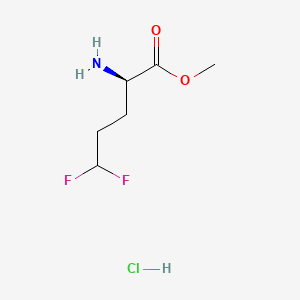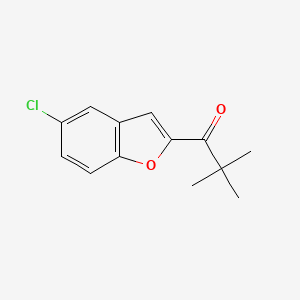
1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic organic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a chlorinated benzofuran moiety attached to a dimethylpropanone group
Vorbereitungsmethoden
The synthesis of 1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chlorosalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate . This reaction forms the benzofuran ring, which is then further modified to introduce the dimethylpropanone group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the benzofuran ring using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one exerts its effects varies depending on its application. In antimicrobial studies, the compound disrupts bacterial cell membranes, leading to cell lysis and death . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific molecular pathways, such as the caspase cascade . The exact molecular targets and pathways involved are still under investigation, but initial studies suggest interactions with key enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one can be compared to other benzofuran derivatives, such as:
1-(5-Chlorobenzofuran-2-yl)ethanone: This compound has a similar structure but lacks the dimethylpropanone group, resulting in different chemical properties and applications.
5-Chlorobenzofuran-2-yl)methanol:
Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol Derivatives: These compounds have been synthesized for their antimicrobial and anticancer activities, showcasing the versatility of the benzofuran scaffold.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Eigenschaften
Molekularformel |
C13H13ClO2 |
|---|---|
Molekulargewicht |
236.69 g/mol |
IUPAC-Name |
1-(5-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H13ClO2/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7H,1-3H3 |
InChI-Schlüssel |
CGVZAUJCKYUQTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC2=C(O1)C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


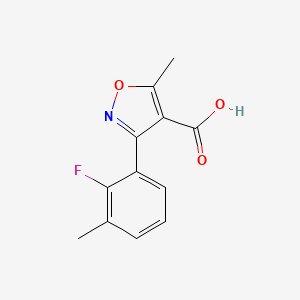
![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)
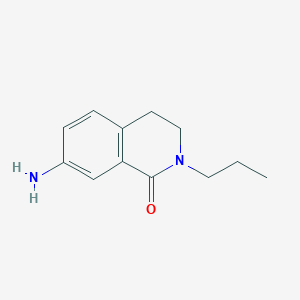


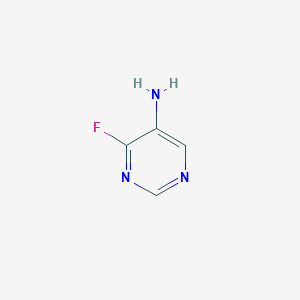

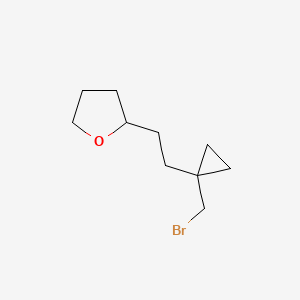
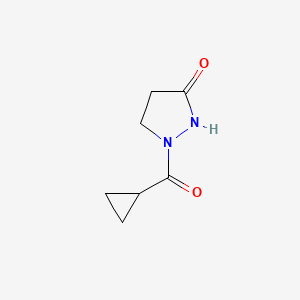
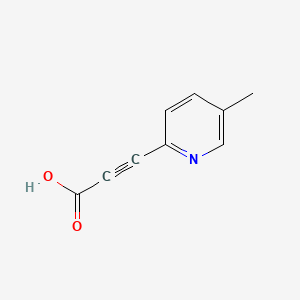
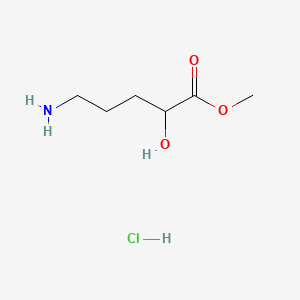
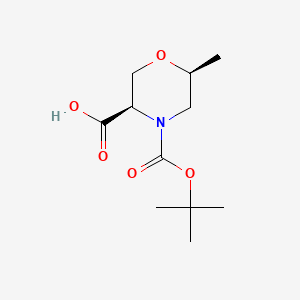
![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)
